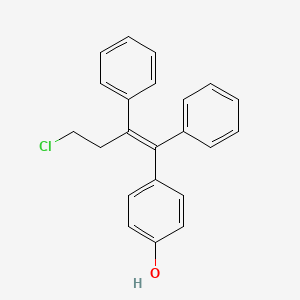

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol

Vue d'ensemble

Description

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol is an organic compound with the molecular formula C22H19ClO It is a derivative of phenol and contains a chlorinated diphenylbutenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol typically involves the reaction of 4-chlorobenzophenone with phenol under specific conditions. One method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is heated to a specific temperature to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating or acylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of ethers, esters, or other functionalized derivatives .

Applications De Recherche Scientifique

Cholesterol-Lowering Properties

One of the most notable applications of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol is its effectiveness in lowering serum cholesterol levels. It has been studied for its potential to treat atherosclerosis and hypercholesterolemia. The compound acts by inhibiting cholesterol biosynthesis and has shown significant potency compared to other compounds in the same class .

Hormone Replacement Therapy

The compound is also being explored for its utility in hormone replacement therapy (HRT). It has been reported to have estrogenic effects without the adverse side effects typically associated with estrogen, making it a candidate for treating menopausal symptoms while mitigating risks such as uterine cancer .

Estrogen Receptor Modulation

This compound interacts with estrogen receptors, influencing gene expression and cellular functions related to estrogen signaling pathways. This interaction can affect cell proliferation and differentiation, making it a subject of interest in cancer research, particularly breast cancer treatment .

Cellular Effects

The compound has been shown to modulate various cellular processes through its binding to estrogen receptors. It can influence cell signaling pathways, which may lead to changes in metabolism and apoptosis. Its stability and degradation over time are critical factors that determine its long-term efficacy in laboratory settings.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-chlorobenzophenone with phenol under basic conditions. The reaction is usually facilitated by sodium hydroxide and requires careful temperature control to achieve optimal yields.

Industrial Use

In industrial applications, this compound serves as a building block for the synthesis of more complex organic molecules. Its properties make it useful in developing new materials and coatings .

Cholesterol-Lowering Efficacy

A study highlighted the efficacy of this compound in lowering serum cholesterol levels compared to other compounds. The findings indicated that this compound not only reduced total cholesterol but also had minimal estrogenic effects on uterine tissue, making it particularly valuable for patients requiring cholesterol management without the risks associated with traditional estrogen therapies .

Breast Cancer Treatment

Research focused on selective estrogen receptor modulators (SERMs) has shown that compounds like this compound can effectively inhibit breast cancer cell proliferation by modulating estrogen receptor activity. These studies suggest that such compounds could be pivotal in developing new treatments for estrogen receptor-positive breast cancer .

Mécanisme D'action

The mechanism of action of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Bromo-1,2-diphenylbut-1-en-1-yl)phenol

- 4-(4-Fluoro-1,2-diphenylbut-1-en-1-yl)phenol

- 4-(4-Methyl-1,2-diphenylbut-1-en-1-yl)phenol

Uniqueness

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine substituent can affect the compound’s electronic properties, making it distinct from its brominated, fluorinated, or methylated analogs .

Activité Biologique

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol, also known by its CAS number 89778-41-6, is a compound with significant biological activity primarily as a selective estrogen receptor modulator (SERM). This compound is structurally related to Ospemifene and has been investigated for its potential therapeutic applications, particularly in women's health.

The molecular formula of this compound is , with a molecular weight of approximately 334.84 g/mol. It features a chlorinated diphenylbutene structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.84 g/mol |

| CAS Number | 89778-41-6 |

As a SERM, this compound selectively binds to estrogen receptors, mimicking or blocking estrogen's effects in various tissues. This selective action allows it to provide estrogenic benefits without the associated risks of traditional estrogen therapies, such as increased cancer risk.

Key Mechanisms:

- Estrogen Receptor Modulation : Acts on estrogen receptors in a tissue-selective manner, promoting beneficial effects in bone and cardiovascular tissues while minimizing risks in breast and uterine tissues .

- Potential Applications : Investigated for treating conditions such as dyspareunia (painful intercourse), osteoporosis, and other climacteric symptoms in women .

Clinical Studies

Several studies have evaluated the effectiveness and safety of this compound:

- Dyspareunia Treatment : A study highlighted its use in treating dyspareunia, demonstrating significant improvements in patient-reported outcomes .

- Bone Health : Research indicates that SERMs like this compound can help maintain bone density in postmenopausal women without increasing the risk of breast cancer .

Pharmacokinetics

A validated high-performance liquid chromatography (HPLC) method was developed to quantify the compound in human plasma, revealing pharmacokinetic profiles that support its therapeutic use. The assay demonstrated high sensitivity and precision, confirming effective absorption and bioavailability .

Case Studies

Case Study 1: Treatment of Menopausal Symptoms

In a clinical trial involving women experiencing menopausal symptoms, participants treated with this compound reported reduced severity of symptoms compared to placebo groups. The study emphasized the compound's favorable side effect profile compared to traditional hormone replacement therapies.

Case Study 2: Osteoporosis Prevention

A separate study focused on men at risk for osteoporosis showed promising results when treated with this compound. It effectively increased bone mineral density without causing adverse estrogenic effects typically seen with conventional estrogens .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Estrogen Receptor Modulation | Selectively binds to estrogen receptors; mimics/block effects |

| Treatment of Dyspareunia | Significant improvement in symptoms reported by patients |

| Osteoporosis Prevention | Increases bone density; lowers fracture risk without adverse effects |

| Cardiovascular Benefits | Potentially improves lipid profiles and cardiovascular health |

Propriétés

IUPAC Name |

4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPJJMOFPSHKFE-QURGRASLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.